

PC-046 dosing concentration for tumor studies

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Compound Focus: PC-046

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Experimental Dosing Concentrations of PC-046

The table below summarizes the key dosing concentrations and results of **PC-046** from preclinical studies.

Experiment Type	Model System	Dosing Concentration/Level	Key Findings & Bioavailability
In Vitro [1]	NCI-60 human tumor cell line panel	Tested over a 5-log concentration range	Potent growth inhibitory activity across various tumor types [1]
In Vitro [1]	Hematopoietic cancer cell lines (e.g., MV-4-11, MM.1S)	25 nM, 50 nM, 100 nM (for mechanism studies)	Induced cell cycle arrest in metaphase [1]
In Vitro (Tubulin) [1]	Cell-free tubulin polymerization assay	100 nM, 1 µM, 5 µM, 10 µM	Inhibited tubulin polymerization in a concentration-dependent manner [1]
In Vivo [1]	SCID mice with human tumor xenografts (e.g., MV-4-11, MM.1S, DU-145)	10 mg/kg, 20 mg/kg, 40 mg/kg (Oral gavage)	Showed efficacy in reducing tumor growth [1]

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Pharmacokinetics [1]	SCID mice	Single dose just under the acute lethal dose	71% oral bioavailability ; distribution to both plasma and bone marrow; no acute myelosuppression observed [2] [1]

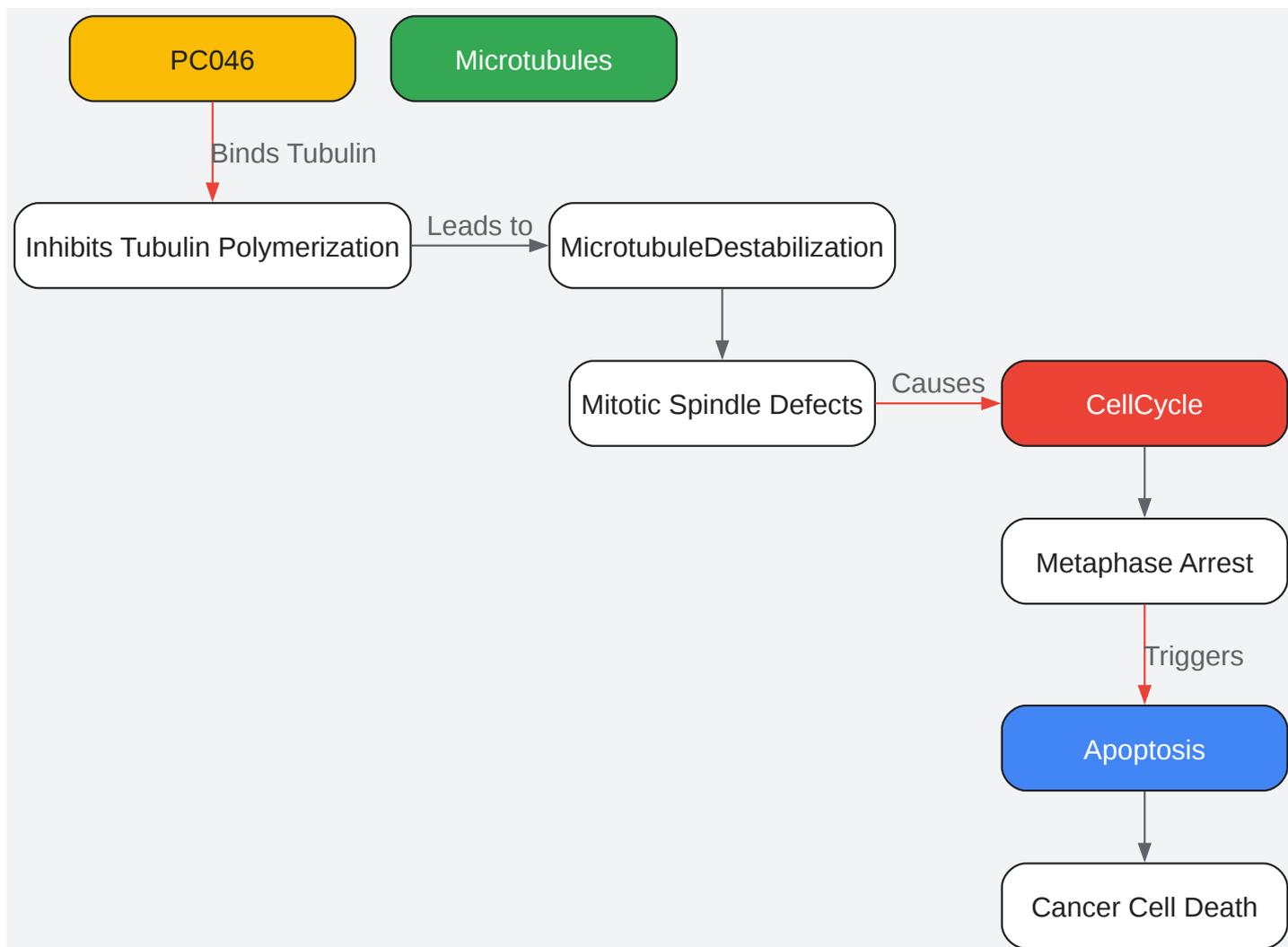
Overview of Key Experimental Protocols

While the exact, granular protocols are not fully described, the methodologies from the key research article are as follows:

- **In Vitro Growth Inhibition Assay (Sulforhodamine B - SRB assay) [1]**
 - **Cell Seeding:** Human tumor cells from the NCI-60 panel are seeded onto 96-well plates.
 - **Dosing & Incubation:** After seeding, cells are exposed to **PC-046** across a 5-log concentration range (e.g., from nanomolar to micromolar) for two days.
 - **Analysis:** Cell viability is determined by staining with sulforhodamine B (SRB), which binds to proteins in fixed cells, providing a measure of cell density and growth inhibition relative to untreated controls.
- **In Vivo Efficacy Study in Xenograft Models [1]**
 - **Animal Model:** SCID mice bearing human tumor xenografts (e.g., MV-4-11 leukemia, MM.1S myeloma, DU-145 prostate cancer).
 - **Formulation & Administration:** **PC-046** was prepared and administered in **100% DMSO [1]**. It was delivered via **oral gavage** at doses of 10, 20, and 40 mg/kg.
 - **Observation:** Tumor growth was monitored to assess the compound's efficacy.

Mechanism of Action & Signaling Pathway

PC-046 is a synthetically-derived, small molecule microtubule destabilizing agent. Its primary mechanism is not based on kinase inhibition or a specific genetic deficiency (like DPC4), but on directly targeting the cell's cytoskeleton [1]. The following diagram illustrates this mechanism and its cellular consequences.



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Diagram 1: The mechanism of action of **PC-046** as a microtubule destabilizing agent, leading to cancer cell death. **PC-046** binds directly to tubulin, inhibiting its polymerization into functional microtubules. This destabilizes the cellular microtubule network, leading to defects in the formation of the mitotic spindle during cell division. The resulting failure in chromosome segregation causes the cell to arrest in metaphase. This prolonged, aberrant arrest ultimately triggers apoptotic pathways, leading to the death of the cancer cell [2] [1].

Application Notes & Limitations

- **Solvent Considerations:** For in vivo studies, **PC-046** was dissolved in **100% DMSO** [1]. The use of high-concentration DMSO requires careful consideration of its potential biological effects. For in vitro work, stock solutions were also made in DMSO and diluted such that the final concentration in the media was less than 0.1% to minimize solvent toxicity [1].
- **Lack of Myelosuppression:** A notable finding was the absence of acute myelosuppression (bone marrow suppression) in non-tumor bearing SCID mice given a single high dose, which is a common side effect of many chemotherapeutics [2] [1].
- **Overcoming Drug Resistance:** **PC-046**'s activity profile in the NCI-60 panel closely correlated with other microtubule destabilizers like vincristine. However, it demonstrated a **lack of cross-resistance in multi-drug resistant (MDR) cell lines** that overexpress the MDR-1 protein, suggesting it may not be a substrate for this common efflux pump [1].

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References

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2. - PC | TargetMol 046 [targetmol.com]

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